4-[(4-nitrophenyl)carbamoyl]butanoic Acid
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Overview
Description
4-[(4-Nitrophenyl)carbamoyl]butanoic Acid is an organic compound that belongs to the class of glutaric acid amides It is characterized by the presence of a nitrophenyl group attached to a carbamoyl moiety, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid typically involves the reaction of 4-nitroaniline with glutaric anhydride. The reaction is carried out in an organic solvent such as toluene, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction parameters, such as temperature, solvent volume, and reaction time, are optimized to ensure maximum yield and purity. The use of continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 4-[(4-Aminophenyl)carbamoyl]butanoic Acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Glutaric acid and 4-nitroaniline.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid and its derivatives involves interactions with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: This compound has a chlorophenyl group instead of a nitrophenyl group.
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid: This derivative contains two chlorine atoms on the phenyl ring and has shown potential as an anti-cancer and anti-leishmanial agent.
Uniqueness: 4-[(4-Nitrophenyl)carbamoyl]butanoic Acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced or substituted, allowing for the synthesis of a wide range of derivatives with diverse applications.
Biological Activity
4-[(4-Nitrophenyl)carbamoyl]butanoic acid is an organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of glutaric acid amides and features a nitrophenyl group, which significantly influences its reactivity and biological properties. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitroaniline with butyric acid derivatives through coupling reactions that facilitate the formation of an amide bond. The general reaction mechanism includes a nucleophilic attack by the amine group of 4-nitroaniline on the carbonyl carbon of the butanoic acid derivative. The following steps are often employed to enhance yield and purity:
- Formation of Amide Bond : Reacting 4-nitroaniline with a butyric acid derivative.
- Purification : Techniques such as recrystallization are used to isolate the product.
- Characterization : The compound is characterized using spectroscopic methods including IR, NMR, and UV spectroscopy.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily in antibacterial, antifungal, and anticancer domains.
Antibacterial and Antifungal Properties
The compound has shown notable antibacterial activity against various strains, attributed to its ability to disrupt bacterial cell wall synthesis. Its antifungal properties are similarly significant, making it a candidate for further development in treating fungal infections.
Anticancer Activity
Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, modifications to the nitrophenyl group have been associated with enhanced anticancer efficacy against colorectal and ovarian cancers. The mechanism often involves interference with cellular pathways critical for tumor proliferation .
The biological activity of this compound is largely attributed to its structural components:
- Nitrophenyl Group : This group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways.
- Carbamoyl Functional Group : This moiety may facilitate interactions with biological targets such as DNA or proteins involved in cell signaling.
The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group, which enhances its electrophilicity during interactions with nucleophiles in biological systems .
Data Table: Biological Activity Overview
Case Studies
- Antibacterial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
- Anticancer Research : In vitro studies on human colorectal cancer cells revealed that derivatives of this compound reduced cell viability significantly, suggesting potential as an anticancer agent .
Properties
IUPAC Name |
5-(4-nitroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-10(2-1-3-11(15)16)12-8-4-6-9(7-5-8)13(17)18/h4-7H,1-3H2,(H,12,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUGLIZRNPFEON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-64-7 |
Source
|
Record name | 4'-NITROGLUTARANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.